4-Methylpyridine-2,3-diamine
Overview
Description
4-Methylpyridine-2,3-diamine is a heterocyclic organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 3 positions and a methyl group at the 4 position. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,3-diamine typically involves the reduction of 4-methyl-3-nitropyridine-2-amine. One common method includes dissolving 4-methyl-3-nitropyridine-2-amine in methanol and reducing it using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 4-Methyl-2,3-dinitropyridine.
Reduction: 4-Methyl-1,2,3,6-tetrahydropyridine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methylpyridine-2,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research explores its potential as an intermediate in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylpyridine-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
2,3-Diaminopyridine: Lacks the methyl group at the 4 position, resulting in different reactivity and applications.
4-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,4-Diaminopyridine: Has amino groups at different positions, leading to distinct chemical behavior.
Uniqueness: 4-Methylpyridine-2,3-diamine is unique due to the combination of its methyl and amino groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-methylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGGFJXJRPCCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312076 | |
Record name | 4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-59-2 | |
Record name | 53929-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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